4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine
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Overview
Description
4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.18484064 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solubilizing Metal Oxides
Research has indicated that ionic liquids containing imidazolium, pyridinium, pyrrolidinium, piperidinium, morpholinium, and others, when functionalized with a carboxyl group, exhibit the capability for the selective dissolution of metal oxides and hydroxides. These findings highlight the potential utility of compounds with structural features similar to 4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine in the field of metal recovery and recycling (Nockemann et al., 2008).
Corrosion Inhibition
Derivatives of benzimidazole, which share structural similarity to the compound , have been evaluated as corrosion inhibitors for N80 steel in hydrochloric acid. These studies demonstrate the effectiveness of such compounds in protecting metallic surfaces against corrosion, suggesting potential industrial applications in materials science and engineering (Yadav et al., 2016).
Synthetic Organic Chemistry
The utility of imidazoline and its derivatives in synthetic organic chemistry has been demonstrated through their application in the efficient synthesis of 2-arylamino-2-imidazolines, showcasing the versatility of these compounds in pharmaceutical and chemical research (Genç & Servi, 2005).
Antitubercular and Antifungal Activity
Studies on novel thiadiazole derivatives, including morpholine and piperidine analogs, have revealed significant antitubercular and antifungal activities. This suggests potential pharmaceutical applications for compounds structurally related to this compound in the development of new antimicrobial agents (Syed et al., 2013).
Liquid Crystal Technology
Research into piperidinium, piperazinium, and morpholinium ionic liquid crystals has unveiled a rich mesomorphic behavior, highlighting the potential of compounds with similar structural characteristics in the development of advanced materials for electronic displays and other technologies (Lava et al., 2009).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Properties
IUPAC Name |
[4-(1H-imidazol-2-yl)piperidin-1-yl]-[5-(morpholin-4-ylmethyl)furan-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-18(22-5-1-14(2-6-22)17-19-3-4-20-17)15-11-16(25-13-15)12-21-7-9-24-10-8-21/h3-4,11,13-14H,1-2,5-10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCKKGDGOXLBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2)C(=O)C3=COC(=C3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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